Acetic acid, lead salt, basic

Vue d'ensemble

Description

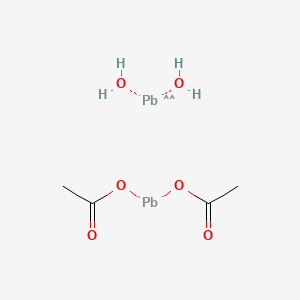

“Acetic acid, lead salt, basic” is also known as “λ²-lead (2+) acetate hydroxide”. It is listed under the EC / List no.: 257-175-3 and CAS no.: 51404-69-4 . It is identified as a Substance of Very High Concern (SVHC) due to its classification as toxic for reproduction .

Molecular Structure Analysis

The molecular formula of “Acetic acid, lead salt, basic” is PbC2H4O3 . The IUPAC Standard InChI isInChI=1S/2C2H4O2.Pb/c2*1-2 (3)4;/h2*1H3, (H,3,4);/q;;+2/p-2 . Chemical Reactions Analysis

When we neutralize a weak acid with a strong base, we get a salt that contains the conjugate base of the weak acid. This conjugate base is usually a weak base . For example, sodium acetate, NaCH3CO2, is a salt formed by the reaction of the weak acid acetic acid with the strong base sodium hydroxide .Applications De Recherche Scientifique

1. Electrokinetic Soil Remediation

Basic lead(II) acetate has been used in electrokinetic remediation of soils contaminated with lead. Studies show that using acetic acid as part of the remediation process can significantly enhance lead removal from soil. For instance, a study by Yang and Lin (1998) demonstrated that acetic acid could be used effectively in the electrokinetic remediation of a silt loam soil contaminated with lead, achieving a notable removal efficiency (Yang & Lin, 1998).

2. Electron Microscopy in Biological Materials

Lead acetate is used in electron microscopy to enhance the electron-scattering properties of biological materials. Reynolds (1963) discussed how solutions of lead salts, including lead acetate, improve the visualization of cellular structures in electron microscopy (Reynolds, 1963).

3. Investigation of Decomposition Processes

The decomposition process of lead(II) acetate has been a subject of scientific interest. Martinez-Casado et al. (2016) explored the thermal behavior and decomposition process of lead(II) acetate, providing insights into its various molecular arrangements and thermal properties (Martinez-Casado et al., 2016).

4. Leaching Toxicity Methods

Lead(II) acetate has relevance in studies exploring leaching toxicity methods for heavy metals in soils. Luo Zejia (2014) investigated the leaching effects of various agents, including acetic acid, on soil contaminated with lead, highlighting its effectiveness in lead extraction (Zejia, 2014).

5. Food Sample Analysis

In the field of food chemistry, lead(II) acetate is used in methodologies for extracting and determining lead from food samples. Khajeh (2011) developed a method using acetic acid for the extraction and determination of lead in food samples, demonstrating its efficacy in this application (Khajeh, 2011).

6. Corrosion Studies

Lead(II) acetate is also utilized in corrosion studies. For instance, Rehim et al. (1998) examined the corrosion of lead in carboxylic acid solutions, including acetic acid, to understand lead's electrochemical behavior and corrosion patterns (Rehim et al., 1998).

Safety And Hazards

“Acetic acid, lead salt, basic” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, is carcinogenic, has reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs include the central nervous system (CNS) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Propriétés

InChI |

InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOPZCQFBUCRKR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.[Pb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6Pb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.7e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead(II) acetate basic | |

CAS RN |

51404-69-4 | |

| Record name | Acetic acid, lead salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051404694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lead salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

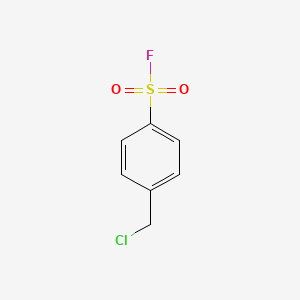

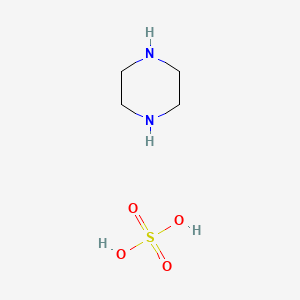

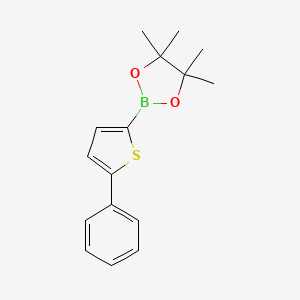

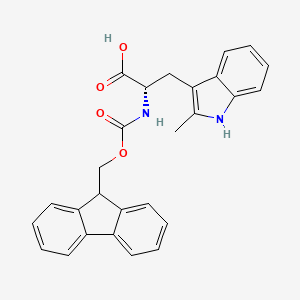

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

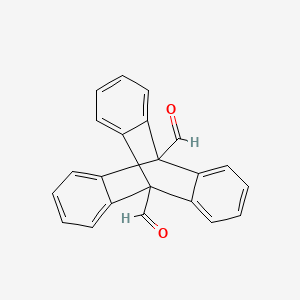

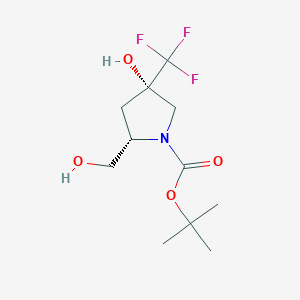

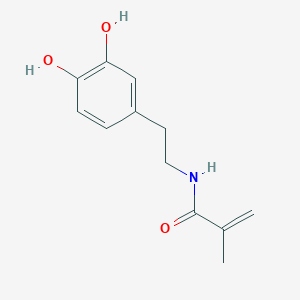

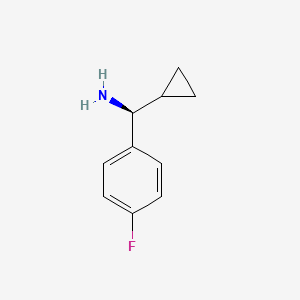

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)